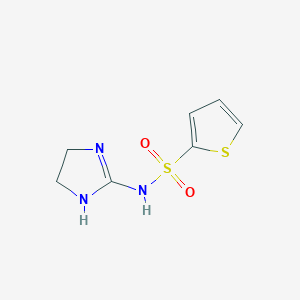

![molecular formula C19H21NO4 B2587523 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid CAS No. 304892-74-8](/img/structure/B2587523.png)

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid, commonly known as BPA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Applications De Recherche Scientifique

Crystallography and Magnetism

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid, due to its structural characteristics, may have applications in crystallography and magnetism. Research on similar compounds, such as 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, shows that these types of molecules can form specific crystal structures and demonstrate interesting magnetic properties, such as antiferromagnetic behavior at lower temperatures (Baskett & Lahti, 2005).

Pharmaceutical Solubility Studies

Compounds like 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid can be studied for their solubility characteristics in various solvents. This is critical in pharmaceutical research for determining the best way to deliver a drug. Studies have been done on similar compounds, such as 2-acetoxy benzoic acid, to measure and predict solubilities in different solvents (Hahnenkamp, Graubner, & Gmehling, 2010).

Asymmetric Hydrogenation Catalysts

Research into the asymmetric hydrogenation of functionalized alkenes has used similar compounds to 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid. Such research is vital for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Enantioselective Synthesis

In the realm of organic synthesis, the enantioselective synthesis of various compounds, including amino acids and their derivatives, often involves compounds similar to 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid. Such processes are crucial for producing specific enantiomers of a compound, which can have different biological activities (Arvanitis et al., 1998).

Deprotection Methods in Organic Synthesis

In organic synthesis, particularly in peptide synthesis, the removal of protecting groups like tert-butyloxycarbonyl is crucial. Research into improving the selectivity of such processes often involves benzoic acid derivatives, which can serve as models for studying these reactions (Bodanszky & Bodanszky, 2009).

Propriétés

IUPAC Name |

2-[[2-(2-tert-butylphenoxy)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-19(2,3)14-9-5-7-11-16(14)24-12-17(21)20-15-10-6-4-8-13(15)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZLLEJYZREVKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[2-(2-tert-butylphenoxy)acetyl]amino]benzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2587440.png)

![N-(furan-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2587443.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2587445.png)

![9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2587447.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2587451.png)

![methyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2587456.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587457.png)

![(2-Chloropyridin-3-yl)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2587461.png)

![2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2587463.png)